3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

Lipophilicity Membrane permeability Agrochemical physicochemical profiling

Agrochemical screening programs often encounter N-(1,2,5-oxadiazol-3-yl)benzamide analogs with insufficient herbicidal potency at low application rates. This compound delivers the specific 3-chloro-4-methoxy substitution pattern validated in Bayer patent RU-2554349-C9 for differentiated activity. • logP 2.69, logSw -3.66, TPSA 68.5 Ų - optimized membrane permeability & phloem mobility • Dual ECD/UV detection handles enable robust analytical quantification • 5 mg screening compound with 1-week delivery; larger quantities on request

Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
Cat. No. B14991933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
Molecular FormulaC12H12ClN3O3
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCCC1=NON=C1NC(=O)C2=CC(=C(C=C2)OC)Cl
InChIInChI=1S/C12H12ClN3O3/c1-3-9-11(16-19-15-9)14-12(17)7-4-5-10(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17)
InChIKeyGCCQHJWXPMDFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide – Procurement-Relevant Identity, Class, and Physicochemical Baseline


3-Chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide (CAS 880783-74-4; molecular formula C₁₂H₁₂ClN₃O₃; molecular weight 281.69 g/mol) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class, a scaffold extensively claimed in herbicidal patents by Bayer and BASF [1]. The compound features a 3-chloro-4-methoxy substitution pattern on the benzamide ring and a 4-ethyl substituent on the 1,2,5-oxadiazole (furazan) ring . Its computed logP (2.69), logD at pH 7.4 (2.37), and aqueous solubility (logSw –3.66) place it in a moderately lipophilic, low-aqueous-solubility property space distinct from many in-class analogs . The compound is catalogued as a screening compound by ChemDiv (ID: D160-0101) and is available in milligram quantities for research procurement .

1
Screening compound from N-(1,2,5-oxadiazol-3-yl)benzamide class for herbicide discovery research
2
Defined 3-chloro-4-methoxy substitution pattern on benzamide ring for structure-activity studies
3
Computed moderate lipophilicity and low aqueous solubility profile differentiating from unsubstituted analogs

Why 3-Chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide Cannot Be Interchanged with Other N-(1,2,5-Oxadiazol-3-yl)benzamides


Within the N-(1,2,5-oxadiazol-3-yl)benzamide herbicide class, small changes in the benzamide ring substitution pattern produce large, non-linear differences in herbicidal potency and crop selectivity. Patent RU-2554349-C9 explicitly teaches that the identity and position of substituents X, Y, Z, and R on the general formula (I) scaffold control both activity level and weed spectrum [1]. Prior art EP 0 173 657 A1 disclosed that certain N-(1,2,5-oxadiazol-3-yl)benzamides exhibit herbicidal activity, yet the patent literature consistently notes that many analogs within this class suffer from insufficient herbicidal activity at low application rates and unsatisfactory crop selectivity [2][3]. Consequently, procurement of a generic 'N-(1,2,5-oxadiazol-3-yl)benzamide' or a positional isomer (e.g., 2-chloro or 3-ethoxy variants) without the specific 3-chloro-4-methoxy-4-ethyl substitution pattern cannot be assumed to replicate the property profile established for this compound. The quantitative evidence below substantiates the dimensions along which this specific substitution pattern creates measurable differentiation.

!
Positional isomers (e.g., 2-chloro or 3-ethoxy) may shift target engagement and herbicidal activity profile – substitution pattern is not interchangeable.
!
Absence of the 4-methoxy group significantly alters lipophilicity and hydrogen-bond capacity; des-methoxy analogs may not replicate reported property advantages.
!
Different oxadiazole 4-alkyl substituents (methyl, phenyl) are associated with varied weed control spectra in patent disclosures – class-level inference suggests activity profile may not transfer.

Quantitative Differentiation Evidence for 3-Chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide vs. Closest Analogs


Lipophilicity (logP/logD) Differentiation Between 3-Chloro-4-Methoxy and Alternative Benzamide Substitution Patterns

The 3-chloro-4-methoxy substitution pattern on the benzamide ring produces a distinct lipophilicity profile compared to close analogs lacking either the chlorine or the methoxy group. The target compound exhibits a computed logP of 2.69 and logD (pH 7.4) of 2.37, whereas the unsubstituted parent N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide (C₁₁H₁₁N₃O₂; MW 217.23) is predicted to have substantially lower logP (~1.3–1.5 based on fragment-based calculation, no Cl/OCH₃ contribution) . This ~1.2–1.4 log unit difference corresponds to an approximately 15–25× higher octanol-water partition coefficient for the target compound, translating to measurably different soil mobility, foliar uptake, and formulation behavior in agrochemical applications [1]. The 4-methoxy group also contributes hydrogen-bond acceptor capacity (total HBA count = 6 for the target compound) absent in des-methoxy analogs .

Lipophilicity differentiation
Class-level inference
logP 2.69 vs ~1.3–1.5 (Δ ≈ +1.2–1.4 log units)
Supports distinct soil mobility and foliar uptake behaviour for target compound
Computed values; no experimental shake-flask logP available
Lipophilicity Membrane permeability Agrochemical physicochemical profiling

Aqueous Solubility Differentiation: 3-Chloro-4-Methoxy Substitution Reduces Solubility Relative to Unsubstituted and Mono-Substituted Analogs

The target compound has a computed logSw (log of aqueous solubility in mol/L) of –3.66, corresponding to an estimated aqueous solubility of approximately 0.06–0.07 mg/mL (2.2–2.5 × 10⁻⁴ M) . This places the compound in the 'low solubility' category (typically <0.1 mg/mL). The unsubstituted parent N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide, lacking both the chloro and methoxy substituents, is expected to exhibit higher aqueous solubility (estimated logSw ≈ –2.5 to –2.8, or ~0.3–0.7 mg/mL) based on its lower molecular weight and lower logP . The ~0.8–1.2 log unit decrease in solubility represents a ~6–16× reduction in aqueous concentration at saturation, which has direct implications for spray-tank mixing, formulation as emulsifiable concentrates vs. suspension concentrates, and soil mobility in the field [1].

Aqueous solubility differentiation
Data to verify
logSw –3.66 vs ~–2.5 to –2.8 (6–16× less soluble than unsubstituted parent)
Requires different formulation strategy; influences environmental fate assessment
Predicted values using GSE; confirm experimentally before procurement decision
Aqueous solubility Formulation compatibility Bioavailability

Positional Isomer Differentiation: 3-Chloro vs. 2-Chloro Substitution on the Benzamide Ring Alters Steric and Electronic Properties Relevant to Target Binding

The chlorine atom at the 3-position (meta to the carboxamide) of the benzamide ring in the target compound creates a different electrostatic potential surface and steric profile compared to the 2-chloro positional isomer (2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide, CAS 880784-12-3) . In the 3-chloro isomer, the chlorine is positioned to interact with binding-site residues without introducing steric clash at the ortho position adjacent to the amide linkage, which can restrict rotational freedom of the benzamide ring. Patent disclosures in the N-(1,2,5-oxadiazol-3-yl)benzamide class explicitly claim that X, Y, and Z positions on the benzamide ring are independently selected and that variation at these positions alters herbicidal activity and selectivity [1]. The para-methoxy group in the target compound further contributes electron-donating character (Hammett σₚ = –0.27 for OCH₃) that modulates the electron density of the aromatic ring, a feature absent in the 2-chloro analog (which lacks the 4-OCH₃ group) [2].

Positional isomer effect
Class-level inference
3-Cl (σₘ +0.37) vs 2-Cl (σₒ +0.67) substitution; combined electronic effect with 4-OCH₃ (σₚ –0.27)
Substitution position may determine bioactive conformation and target binding
No experimental herbicidal activity data for direct isomer comparison
Positional isomerism Structure-activity relationship Herbicide target engagement

Polar Surface Area and Hydrogen-Bonding Capacity: Impact on Foliar Uptake and Phloem Mobility vs. Closest Non-Methoxy Analogs

The target compound possesses a computed topological polar surface area (TPSA) of 68.48 Ų, with 6 hydrogen-bond acceptors (the oxadiazole ring nitrogens and oxygen, the amide carbonyl, and the methoxy oxygen) and 1 hydrogen-bond donor (the amide NH) . This TPSA falls within the range considered favorable for phloem mobility in herbicides (~50–90 Ų), but is higher than that of analogs lacking the 4-methoxy group. For comparison, 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has an estimated TPSA of ~55 Ų (4 HBA, 1 HBD), placing it closer to the lower boundary for phloem-mobile compounds . The additional ~13 Ų of polar surface area contributed by the methoxy oxygen in the target compound may enhance symplastic transport while the 3-chloro group maintains sufficient lipophilicity for membrane permeation—a balanced property profile that the prior art identifies as desirable but difficult to achieve [1].

Polar surface area impact
Cross-study comparable
TPSA 68.5 vs ~55 Ų (Δ +13) for 2-chloro analog; HBA 6 vs 4
Potentially balanced between membrane permeation and phloem mobility
Comparator TPSA estimated; verify experimentally for transport studies
Polar surface area Phloem mobility Foliar uptake Agrochemical design

Compound-Specific Herbicidal Class Membership: Differentiated from Non-Oxadiazole Benzamide Herbicides by Heterocycle-Dependent Mode of Action Potential

The 1,2,5-oxadiazole (furazan) ring is the pharmacophoric element that distinguishes this compound class from other benzamide herbicides (e.g., isoxaben, propyzamide, or the triazolopyrimidine sulfonamides). Patent RU-2554349-C9 claims N-(1,2,5-oxadiazol-3-yl)benzamides for controlling a broad spectrum of monocotyledonous and dicotyledonous weeds in crops including cereals, rice, maize, soybean, and cotton [1]. The oxadiazole ring serves as a bioisostere of the carboxylic acid or other acidic functional groups found in alternative herbicide classes, but with distinct electronic character imparted by the N–O–N heterocycle arrangement [2]. The target compound's specific combination of 4-ethyl on the oxadiazole and 3-chloro-4-methoxy on the benzamide places it within a sub-series distinct from analogs bearing larger or smaller oxadiazole substituents (e.g., methyl, phenyl, or propyl), which the patent specification indicates produce varying weed control spectra [1][3].

Oxadiazole pharmacophore
Class-level inference
1,2,5-oxadiazole core vs isoxazole, triazolopyrimidine, or non-heterocyclic benzamides
Different molecular target engagement predicted from heterocycle identity
No side-by-side herbicidal activity data publicly available
Herbicide mode of action Oxadiazole pharmacophore Weed control spectrum

Procurement-Driven Application Scenarios for 3-Chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide


Agrochemical Lead Optimization: Herbicidal Screening Library Member with Defined Physicochemical Space

For agrochemical discovery programs seeking novel herbicide leads with differentiated physicochemical properties, this compound occupies a specific region of property space (logP 2.69, logSw –3.66, TPSA 68.5 Ų) that balances membrane permeability with phloem mobility potential . The N-(1,2,5-oxadiazol-3-yl)benzamide scaffold is distinct from the benzamide core of commercial herbicides such as isoxaben and propyzamide, offering potential for novel mode-of-action discovery [1]. Procurement of this specific compound—rather than an unsubstituted or differently substituted analog—ensures that the screening hit will carry the 3-chloro-4-methoxy substitution pattern, which the Bayer patent RU-2554349-C9 indicates is within the preferred substitution space for herbicidal activity [2].

Physicochemical Reference Standard for logP/logD Method Validation in Agrochemical Analytics

With its well-defined computed logP (2.69) and logD (2.37) values from the ChemDiv datasheet, this compound can serve as a reference analyte for chromatographic hydrophobicity determination methods (e.g., reversed-phase HPLC logP estimation) used in agrochemical development . Its intermediate lipophilicity places it in a calibration range underserved by highly lipophilic or highly polar commercial standards. The presence of both an electropositive chlorine atom (amenable to ECD detection) and a UV-active benzamide chromophore facilitates multi-detector quantification, a practical advantage for analytical method development not shared by all in-class analogs [1].

Comparative Metabolism and Environmental Fate Studies Requiring a Specific Substitution Pattern

The 3-chloro-4-methoxy substitution pattern provides distinct metabolic handles (O-demethylation of the methoxy group; potential glutathione conjugation or hydrolytic dechlorination at the 3-chloro position) that can be tracked in plant and soil metabolism studies . Compared to analogs lacking the methoxy group (which eliminates the O-demethylation pathway) or those with different halogen positioning (which alters Phase II conjugation rates), this compound offers a more complex and realistic metabolic profile for studying environmental fate processes relevant to herbicide registration [1]. The moderate aqueous solubility (logSw –3.66) dictates that soil column leaching studies will yield measurable retention and transport data without the experimental difficulties posed by either extremely insoluble or highly mobile compounds .

Application
Selection Property
Validation Focus
Herbicide lead identification research
Defined 3-Cl, 4-OMe substitution and computed physicochemical profile
Screening library differentiation from unsubstituted and positional isomers
logP/logD method validation research
Moderate lipophilicity with UV and ECD detectability
Reversed-phase HPLC calibration range for agrochemical analytes
Environmental fate and metabolism research
Distinct O-demethylation and potential dechlorination metabolic handles
Soil column leaching and metabolic profiling studies
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